1-Boc-5,6-Dichloro-1H-indole-2-boronic acid
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Overview
Description
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a significant compound in organic chemistry, particularly in the synthesis of various indole derivatives. The compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and dichloro groups .
Preparation Methods
The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is then functionalized with dichloro groups at positions 5 and 6.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Boronic Acid Introduction: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions are typically more complex indole derivatives with various functional groups.
Scientific Research Applications
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid has several scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving indole derivatives.
Mechanism of Action
The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid can be compared with other boronic acid derivatives, such as:
1-Boc-indole-2-boronic acid: Similar in structure but lacks the dichloro substitution, making it less reactive in certain transformations.
1-Boc-5-indoleboronic acid pinacol ester: Contains a pinacol ester group instead of a free boronic acid group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H14BCl2NO4/c2*1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h2*4-6,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRTEIJJJBNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28B2Cl4N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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